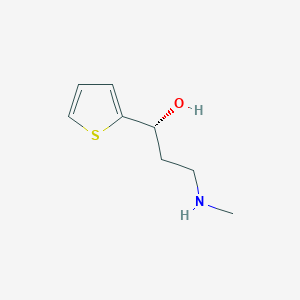

(R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL

Description

Properties

IUPAC Name |

(1R)-3-(methylamino)-1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJVVFOJMOHFRL-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@H](C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151423 | |

| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116539-57-2 | |

| Record name | (αR)-α-[2-(Methylamino)ethyl]-2-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116539-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116539-57-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA6LX0L39E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral amino alcohol that serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine. Its structural resemblance to the β-adrenergic pharmacophore also positions it as a valuable precursor for the development of cardiovascular drugs, such as β-blockers and antiarrhythmic agents. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical and pharmacological characteristics. Detailed representative experimental protocols for its synthesis, chiral resolution, and analysis are presented, alongside a discussion of its potential metabolic pathways and involvement in signaling cascades.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NOS | PubChem[1] |

| Molecular Weight | 171.26 g/mol | PubChem[1] |

| Appearance | White powder | Various Suppliers[2] |

| pKa (predicted) | ~9.5 (amine), ~15 (alcohol) | Predicted based on similar structures |

| Aqueous Solubility (predicted) | Moderately soluble | Predicted based on structure[1][3][4][5][6] |

| logP (computed for racemate) | 0.7 | PubChem[1] |

| Melting Point (°C) | 70.5–73.0 | Patent Data |

Pharmacological Properties

The primary pharmacological significance of this compound lies in its role as a key building block for pharmacologically active molecules.[4] Its inherent biological activity is not extensively documented, as it is primarily used as a synthetic intermediate.

Table 2: Pharmacological Profile of this compound

| Parameter | Description | Source |

| Therapeutic Category | Pharmaceutical Intermediate | BOC Sciences[4] |

| Mechanism of Action (Inferred) | As a precursor to β-adrenergic receptor ligands, it is expected to interact with adrenergic receptors. The specific agonist or antagonist activity is not defined. | BOC Sciences[4] |

| Binding Affinity | No specific binding affinity data (e.g., Ki, IC50) is publicly available for this compound. | N/A |

| Metabolism (Predicted) | Based on the metabolism of Duloxetine and other thiophene-containing drugs, metabolism is predicted to occur via oxidation of the thiophene and/or aromatic rings, hydroxylation, N-demethylation, and subsequent conjugation (glucuronidation or sulfation). Key enzymes likely involved are CYP1A2 and CYP2D6. | Inferred from Duloxetine metabolism[2][7][8][9][10][11] |

Experimental Protocols

The following are representative experimental protocols derived from the available literature. These should be considered as starting points and may require optimization.

Synthesis of Racemic 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

A common route to the racemic compound involves the reduction of the corresponding ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.

Experimental Workflow for Synthesis

Caption: Representative workflow for the synthesis of racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

Protocol:

-

Mannich Reaction: To a solution of 2-acetylthiophene, paraformaldehyde, and dimethylamine hydrochloride in ethanol, add a catalytic amount of hydrochloric acid. Reflux the mixture for 2-4 hours. Cool the reaction mixture and collect the precipitated 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride by filtration.

-

N-Demethylation: The N-demethylation can be achieved through various methods, such as the von Braun reaction or using phosgene derivatives followed by hydrolysis, to yield 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.

-

Reduction: Dissolve 3-(methylamino)-1-(thiophen-2-yl)propan-1-one in methanol and cool the solution to 0-5 °C. Add sodium borohydride portion-wise while maintaining the temperature. After the addition is complete, stir the reaction at room temperature for 1-2 hours. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic product.

Chiral Resolution using (S)-(+)-Mandelic Acid

The racemic mixture can be resolved into its enantiomers by forming diastereomeric salts with a chiral resolving agent.

Experimental Workflow for Chiral Resolution

Caption: Representative workflow for the chiral resolution of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

Protocol:

-

Dissolve the racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol in a mixture of 2-butanol and a small amount of water at an elevated temperature.

-

Add an equimolar amount of (S)-(+)-mandelic acid to the solution and stir until fully dissolved.

-

Slowly cool the solution to room temperature and then further cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt, this compound • (S)-mandelic acid.

-

Collect the crystals by filtration and wash with a cold solvent.

-

To obtain the free base, suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., toluene) and basify with an aqueous solution of sodium hydroxide until the pH is >10.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.[12]

Purification and Analysis

The product can be purified by recrystallization or column chromatography. Purity and enantiomeric excess are typically determined by High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Analysis

-

Column: Chiral stationary phase column (e.g., CHIRALCEL OD-H or similar).

-

Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 80:20:0.1 v/v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Injection Volume: 10 µL.

-

The retention times of the (R) and (S) enantiomers will be different, allowing for the determination of the enantiomeric excess.

Signaling Pathways

Direct evidence of the interaction of this compound with specific signaling pathways is not available. However, based on its structural similarity to β-adrenergic agonists and antagonists, and its use as a precursor for such compounds, it is hypothesized to interact with adrenergic receptors, which are G-protein coupled receptors (GPCRs).

Putative Signaling Pathway Involvement

Caption: A putative signaling pathway for this compound via a β-adrenergic receptor.

Activation of β-adrenergic receptors typically leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[13] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response.[13] The specific nature of the interaction (agonist or antagonist) of this compound with adrenergic receptors would determine the ultimate effect on this pathway.

Conclusion

This compound is a fundamentally important chiral intermediate in medicinal chemistry. While comprehensive data on all its basic properties are not publicly available, this guide consolidates the known information and provides reliable predictions and representative protocols. Further research into its specific pharmacological activities and metabolic fate would be beneficial for a more complete understanding of its properties and potential biological effects. The provided methodologies for synthesis and analysis offer a solid foundation for researchers and drug development professionals working with this versatile compound.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. droracle.ai [droracle.ai]

- 3. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rethinking the AI Paradigm for Solubility Prediction of Drug‑Like Compounds with Dual‐Perspective Modeling and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects. | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Autonomic pharmacology [pharmacology2000.com]

(R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacological relevance of (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. This chiral amino alcohol is a critical intermediate in the synthesis of various pharmaceutically active compounds, most notably the serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine.

Chemical Structure and IUPAC Name

The compound of interest is a chiral molecule with the following IUPAC name: This compound .

The chemical structure consists of a propan-1-ol backbone substituted with a methylamino group at the third carbon and a thiophen-2-yl group at the first carbon, which is also the chiral center.

Chemical Structure:

(A 2D representation of the chemical structure)

Physicochemical and Quantitative Data

The key physicochemical properties of the enantiomers of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol are summarized in the table below. This data is essential for its characterization, synthesis, and purification.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 116539-57-2 | [] |

| Molecular Formula | C₈H₁₃NOS | [2] |

| Molecular Weight | 171.26 g/mol | [2] |

| Exact Mass | 171.07178521 Da | [2] |

| Melting Point (°C) | 70.5–73.0 (for the (S)-enantiomer) | [3] |

| Specific Rotation | [α]²⁰/D -10.0 to -14.0 deg (c=1, methanol) (for the (S)-enantiomer) |

Experimental Protocols

This compound is typically produced through the resolution of its racemic mixture. The following protocols outline a common synthetic route to the racemic compound and its subsequent resolution.

Synthesis of Racemic 3-(Methylamino)-1-(2-thienyl)propan-1-ol

The synthesis of the racemic mixture is often a precursor step to obtaining the desired enantiomer. A common method involves the reduction of an aminoketone, which is formed via a Mannich reaction.[4]

Step 1: Mannich Reaction to form 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one

-

Start with 2-acetylthiophene as the initial reactant.

-

Perform a Mannich aminomethylation reaction using formaldehyde and dimethylamine. This reaction introduces an amino alkyl group at the position alpha to the carbonyl group.[4]

-

The product of this step is the β-aminoketone, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one.[4]

Step 2: Reduction to Racemic 3-(Dimethylamino)-1-(2-thienyl)propan-1-ol

-

The carbonyl group of the β-aminoketone is then reduced to a hydroxyl group.

-

A common reducing agent for this step is sodium borohydride.[4]

-

This reduction results in the formation of racemic 3-(dimethylamino)-1-(2-thienyl)propan-1-ol.

Step 3: Demethylation to Racemic 3-(Methylamino)-1-(2-thienyl)propan-1-ol

-

The tertiary amine is then demethylated to a secondary amine.

-

This can be achieved through various methods, such as reaction with phenyl chloroformate followed by hydrolysis.[4]

Resolution of Racemic 3-(Methylamino)-1-(2-thienyl)propan-1-ol

The separation of the enantiomers is a critical step to isolate the desired (R)- or (S)-form. A widely used method is classical resolution using a chiral resolving agent, such as (S)-mandelic acid.[5]

Protocol for Resolution using (S)-Mandelic Acid:

-

Dissolve the racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol in a suitable solvent, such as 2-butanol containing a controlled amount of water.[5]

-

Add an equimolar amount of the resolving agent, (S)-mandelic acid, to the solution.[5]

-

Heat the mixture to ensure complete dissolution of the salts.

-

Cool the solution to allow for the crystallization of one of the diastereomeric salts. In this case, the (S)-amine-(S)-mandelic acid salt is often the less soluble diastereomer and will precipitate out.[5]

-

Isolate the precipitated crystals by filtration.

-

The desired (R)-enantiomer will remain in the mother liquor.

-

To isolate the (R)-amine, the mother liquor is treated with a base to neutralize the mandelic acid and liberate the free amine.

-

The (R)-3-(methylamino)-1-(2-thienyl)propan-1-ol can then be extracted and purified.

Logical and Signaling Pathway Visualizations

The following diagrams illustrate the role of this compound in a broader synthetic context and the mechanism of action of its key derivative, Duloxetine.

Synthesis Workflow of Duloxetine

This diagram illustrates the synthetic pathway to Duloxetine, highlighting the pivotal role of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol as a key intermediate.

Caption: Synthetic pathway of Duloxetine from 2-acetylthiophene.

Mechanism of Action of Duloxetine (SNRI)

As this compound is a precursor to Duloxetine, its ultimate pharmacological relevance is tied to the mechanism of action of Duloxetine as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).

Caption: Mechanism of action of Duloxetine as an SNRI.

References

- 2. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A Technical Whitepaper on its Presumed Mechanism of Action as a Monoamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral amino alcohol that serves as a critical intermediate in the synthesis of Duloxetine, a well-established serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, and chronic pain conditions.[][2] While the pharmacological activity of Duloxetine is extensively documented, the specific mechanism of action of its precursor, this compound, is not extensively characterized in publicly available literature. This technical guide consolidates the presumed mechanism of action of this compound based on its structural relationship to Duloxetine and the broader class of monoamine reuptake inhibitors. We will explore the hypothetical interaction with monoamine transporters, outline standard experimental protocols for its characterization, and present illustrative data based on known SNRIs.

Introduction: The Role of Monoamine Reuptake Inhibition in Therapeutics

Monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), play a pivotal role in regulating mood, cognition, and various physiological processes. The termination of synaptic signaling by these neurotransmitters is primarily mediated by their reuptake into the presynaptic neuron via specific transporter proteins: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3][4][5]

Drugs that inhibit the function of these transporters are known as reuptake inhibitors. By blocking the reuptake process, these compounds increase the concentration and duration of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[3][6] This mechanism is the cornerstone of treatment for numerous psychiatric and neurological disorders. Selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and norepinephrine-dopamine reuptake inhibitors (NDRIs) are widely prescribed for conditions such as depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).[6][7][8]

Given that this compound is a direct precursor to the SNRI Duloxetine, it is highly probable that it shares a similar, albeit potentially less potent, mechanism of action centered on the inhibition of SERT and NET.

Presumed Mechanism of Action

The proposed primary mechanism of action for this compound is the inhibition of the serotonin and norepinephrine transporters. This action would lead to an increase in the extracellular levels of both serotonin and norepinephrine in the central nervous system.

Interaction with Monoamine Transporters

It is hypothesized that this compound binds to the allosteric or substrate-binding sites on SERT and NET, thereby preventing the reabsorption of serotonin and norepinephrine from the synaptic cleft. The thiophene ring and the methylamino propanol backbone are structural motifs present in many monoamine reuptake inhibitors and are likely crucial for this interaction.[]

Signaling Pathway

The downstream effects of this presumed transporter inhibition would involve the enhanced activation of postsynaptic serotonin and norepinephrine receptors, leading to a cascade of intracellular signaling events that are believed to underlie the therapeutic effects of SNRIs in treating depressive and anxiety disorders.

Experimental Protocols for Mechanism of Action Determination

To empirically determine the mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro: Monoamine Transporter Binding Assays

These assays are designed to measure the affinity of a compound for the monoamine transporters.

-

Cell Culture and Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing human SERT, NET, or DAT are cultured to confluency.

-

Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is resuspended in the assay buffer and protein concentration is determined.

-

-

Binding Assay:

-

Assays are performed in 96-well plates.

-

Each well contains cell membranes, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT), and varying concentrations of the test compound or a known inhibitor for non-specific binding determination.[9]

-

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration to allow for binding equilibrium.

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The filters are then placed in scintillation vials with a scintillation cocktail.

-

The amount of bound radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

In Vivo: Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brains of freely moving animals following drug administration.[10][11]

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetized rodents have a guide cannula stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover from surgery.

-

-

Microdialysis Procedure:

-

A microdialysis probe is inserted into the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

After a stable baseline of neurotransmitter levels is established, the test compound is administered (e.g., via intraperitoneal injection).

-

Dialysate collection continues for a set period post-administration.

-

-

Sample Analysis:

-

The collected dialysate samples are analyzed to determine the concentrations of serotonin, norepinephrine, and dopamine.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a common analytical method for this purpose.[12]

-

-

Data Analysis:

-

The neurotransmitter concentrations in the post-administration samples are expressed as a percentage of the average baseline concentration.

-

Illustrative Quantitative Data

The following tables present hypothetical data for this compound, based on the known profiles of SNRIs.

Table 1: In Vitro Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |

| This compound (Hypothetical) | 25 | 75 | >1000 |

| Duloxetine (Reference) | 0.8 | 6.3 | 240 |

| Imipramine (Reference) | 1.4 | 37 | 8600 |

Table 2: In Vivo Microdialysis - Peak Extracellular Neurotransmitter Levels (% of Baseline)

| Compound (Dose) | 5-HT (% Baseline) | NE (% Baseline) | DA (% Baseline) |

| This compound (10 mg/kg, i.p.) (Hypothetical) | 250% | 180% | 120% |

| Duloxetine (10 mg/kg, i.p.) (Reference) | 450% | 300% | 150% |

| Vehicle | 100% | 100% | 100% |

Conclusion

Based on its chemical structure and its role as a key intermediate in the synthesis of the SNRI Duloxetine, it is strongly presumed that this compound functions as a monoamine reuptake inhibitor with a preference for the serotonin and norepinephrine transporters. The experimental protocols outlined in this document provide a clear roadmap for the empirical validation of this hypothesis. Characterizing the pharmacological profile of this intermediate could provide valuable insights for the development of novel therapeutics targeting the monoamine transporter systems. Further investigation is warranted to definitively elucidate its mechanism of action and potential therapeutic utility.

References

- 2. This compound | CAS No- 116539-57-2 [chemicea.com]

- 3. Serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. What are Dopamine reuptake inhibitors and how do they work? [synapse.patsnap.com]

- 5. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. americanaddictioncenters.org [americanaddictioncenters.org]

- 9. benchchem.com [benchchem.com]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (CAS: 116539-57-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, with CAS number 116539-57-2, is a chiral amino alcohol that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[] Its structural features, including a thiophene ring, a secondary amine, and a chiral hydroxyl group, make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the production of the antidepressant Duloxetine and its potential use in the synthesis of β-blockers.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 116539-57-2 | [2][3] |

| Molecular Formula | C8H13NOS | [2] |

| Molecular Weight | 171.26 g/mol | [2][4] |

| IUPAC Name | (1R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol | [2] |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically ≥95% | [2] |

| SMILES | CNCC--INVALID-LINK--c1sccc1 |

Synthesis

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to yield the desired (R)-enantiomer.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on common organic chemistry principles.

Step 1: Friedel-Crafts Acylation of Thiophene

-

To a stirred solution of thiophene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

-

Cool the mixture to 0-5 °C.

-

Slowly add 3-chloropropionyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-1-(thiophen-2-yl)propan-1-one.

Step 2: Asymmetric Reduction

-

Dissolve the 3-chloro-1-(thiophen-2-yl)propan-1-one in a suitable solvent (e.g., THF or methanol).

-

Employ a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-Corey-Bakshi-Shibata catalyst), to stereoselectively reduce the ketone to the (R)-alcohol.

-

Perform the reaction at a controlled low temperature to maximize enantioselectivity.

-

After the reaction is complete, quench carefully with a protic solvent (e.g., methanol).

-

Remove the solvent under reduced pressure and purify the resulting (R)-3-chloro-1-(thiophen-2-yl)propan-1-ol by chromatography.

Step 3: Amination

-

Dissolve the (R)-3-chloro-1-(thiophen-2-yl)propan-1-ol in a suitable solvent (e.g., ethanol or THF).

-

Add an excess of methylamine (as a solution in a suitable solvent or as a gas).

-

Heat the reaction mixture in a sealed vessel to a temperature sufficient to drive the substitution reaction (e.g., 60-80 °C).

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by acid-base extraction or column chromatography to obtain this compound.

Applications in Pharmaceutical Synthesis

Key Intermediate in the Synthesis of Duloxetine

This compound is a pivotal intermediate in the manufacturing of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions.

-

N-Arylation: In an inert atmosphere, suspend a strong base, such as sodium hydride, in an anhydrous aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

To this suspension, slowly add a solution of this compound in the same solvent at a controlled temperature (e.g., 0-10 °C).

-

After the initial reaction, add 1-fluoronaphthalene to the mixture.

-

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution (e.g., 70-90 °C) and stir for several hours until the reaction is complete (monitored by HPLC or TLC).

-

Cool the reaction mixture and quench it by the slow addition of water.

-

Extract the Duloxetine free base with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Salt Formation: Dissolve the crude Duloxetine free base in a suitable solvent (e.g., isopropanol).

-

Add a solution of hydrochloric acid in a suitable solvent to precipitate Duloxetine hydrochloride.

-

Filter the solid, wash with a cold solvent, and dry under vacuum to yield Duloxetine hydrochloride.

Precursor for the Synthesis of β-Blockers

The β-amino alcohol moiety in this compound makes it a suitable starting material for the synthesis of β-adrenergic receptor antagonists (β-blockers). While specific examples starting from this exact intermediate are not widely published, a general synthetic approach can be outlined.

-

Epoxide Formation: Convert the hydroxyl group of this compound into a better leaving group (e.g., by tosylation).

-

Treat the resulting tosylate with a base (e.g., sodium hydroxide) to induce intramolecular cyclization to form the corresponding chiral epoxide.

-

Ring Opening: React the epoxide with a suitable amine (e.g., isopropylamine for a propranolol-like structure) in a protic solvent like isopropanol.

-

Heat the reaction mixture to facilitate the nucleophilic ring-opening of the epoxide.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting β-blocker analog by chromatography or crystallization.

Visualizations

Synthetic Workflow for Duloxetine

Caption: Synthetic pathway for Duloxetine from its key intermediate.

Proposed Synthetic Workflow for a β-Blocker Analog

Caption: A plausible synthetic route to a β-blocker analog.

Conclusion

This compound is a stereochemically defined intermediate of significant value to the pharmaceutical industry. Its primary application as a precursor to Duloxetine highlights its importance in the production of modern antidepressants. Furthermore, its inherent chemical structure suggests its utility in the synthesis of other classes of drugs, such as β-blockers, making it a versatile tool for drug discovery and development professionals. The detailed protocols and workflows provided in this guide offer a technical foundation for researchers working with this compound.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical History of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

For Immediate Release

Indianapolis, IN – December 23, 2025 – A comprehensive technical guide released today sheds light on the discovery and history of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a crucial chiral intermediate in the synthesis of the widely used antidepressant, Duloxetine. This whitepaper, tailored for researchers, scientists, and drug development professionals, meticulously documents the origins of this compound, tracing it back to the pioneering research conducted at Eli Lilly and Company in the late 1980s and early 1990s.

The discovery of this compound is intrinsically linked to the development of Duloxetine, a potent dual serotonin and norepinephrine reuptake inhibitor. The initial synthesis of the racemic mixture of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol was a pivotal step in the early research that led to Duloxetine. Subsequent efforts focused on the separation and asymmetric synthesis of the desired (S)-enantiomer of Duloxetine, which necessitated the isolation and characterization of the corresponding chiral intermediates, including the (R)- and (S)-enantiomers of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

The first documented synthesis of the racemic compound and the conceptual framework for its resolution into individual enantiomers were detailed in patents filed by Eli Lilly and Company. A significant publication in 1990 in Tetrahedron Letters by Deeter, et al., further elaborated on the asymmetric synthesis of Duloxetine, providing key insights into the preparation of the enantiomerically pure intermediates.

This technical guide provides a detailed account of the seminal experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic pathways using clear, concise diagrams.

Key Quantitative Data

| Property | Value | Source |

| CAS Number | 116539-57-2 | Chemical Abstracts Service |

| Molecular Formula | C₈H₁₃NOS | |

| Molecular Weight | 171.26 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Data not consistently available in early reports | |

| Optical Rotation | Data not consistently available in early reports |

Note: Specific quantitative data from the initial discovery is not consistently reported across publicly available documents. The focus of early publications was often on the synthesis of the final active pharmaceutical ingredient, Duloxetine.

Experimental Protocols

The foundational synthesis of the racemic precursor and its subsequent resolution, as gleaned from early patents and publications, laid the groundwork for the production of the enantiomerically pure this compound.

Synthesis of Racemic 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol

The initial step in the synthesis of the core structure involved a Mannich reaction followed by reduction.

Step 1: Mannich Reaction A mixture of 2-acetylthiophene, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent (e.g., ethanol) was refluxed to yield 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.

Step 2: Reduction The resulting ketone was then reduced using a reducing agent such as sodium borohydride in an alcoholic solvent to produce racemic 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol.

Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers was a critical step. This was typically achieved through the formation of diastereomeric salts using a chiral resolving agent, such as mandelic acid or tartaric acid. The general procedure involved:

-

Dissolving the racemic amino alcohol in a suitable solvent.

-

Adding an enantiomerically pure chiral acid to form diastereomeric salts.

-

Inducing crystallization to selectively precipitate one diastereomer.

-

Separating the crystalline salt by filtration.

-

Liberating the enantiomerically pure amino alcohol from the salt by treatment with a base.

Asymmetric Synthesis

The 1990 Tetrahedron Letters publication by Deeter, et al., described an asymmetric synthesis approach to obtain the desired enantiomer of the final product, which inherently involved the stereoselective formation of the chiral amino alcohol intermediate. This method utilized a chiral reducing agent to directly produce the desired enantiomer of the alcohol from the corresponding ketone.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key stages in the historical synthesis of this compound.

Caption: Synthetic routes to this compound.

The development of synthetic routes to this compound represents a significant achievement in pharmaceutical process chemistry. The initial discoveries by scientists at Eli Lilly paved the way for the large-scale production of Duloxetine and have had a lasting impact on the treatment of depression and other neurological disorders. This technical guide serves as a valuable resource for understanding the historical context and the foundational science behind this important molecule.

The Pivotal Role of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol as a Chiral Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a critical chiral intermediate in the pharmaceutical industry, primarily recognized for its essential role in the synthesis of the potent antidepressant, Duloxetine.[1] This versatile amino alcohol, belonging to the β-adrenergic pharmacophore family, also serves as a valuable building block in the development of other therapeutic agents, including β-blockers and antiarrhythmic drugs.[1][] The stereochemistry of this compound is paramount, as the (R)-configuration dictates its enantioselective biological activity, leading to higher efficacy and reduced side effects in the final active pharmaceutical ingredient (API).[1][] This technical guide provides a comprehensive overview of the synthesis, purification, and analytical methodologies related to this compound, offering valuable insights for professionals in drug discovery and development.

Synthetic and Resolution Strategies

The enantiomerically pure this compound can be obtained through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture. The choice of method often depends on factors such as cost, scalability, and desired enantiomeric purity.

Asymmetric Synthesis via Enzymatic Reduction

A highly efficient and environmentally friendly approach to obtaining the desired (S)-enantiomer (a precursor that can be chemically converted to the (R)-enantiomer or used in syntheses where the (S)-enantiomer is required) is through the asymmetric reduction of the corresponding ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one. This biotransformation is often carried out using whole cells of various yeast strains, such as Saccharomyces cerevisiae and Rhodotorula glutinis, which possess ketoreductases that exhibit high enantioselectivity.[3]

General Experimental Protocol for Enzymatic Reduction:

-

Cultivation of Yeast Cells: A suitable yeast strain (e.g., Saccharomyces cerevisiae) is cultivated in an appropriate growth medium until a desired cell density is reached.

-

Bioreduction: The precursor ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, is added to the cell culture or a suspension of resting cells in a buffer.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30°C) and pH (e.g., 6.0-7.0) with agitation to ensure proper mixing.

-

Monitoring: The progress of the reduction is monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Product Isolation and Purification: Once the reaction is complete, the cells are separated by centrifugation. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched alcohol.

Chiral Resolution of Racemic 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

A widely used industrial method for obtaining the enantiomerically pure alcohol is the classical resolution of the racemic mixture through the formation of diastereomeric salts. This method involves reacting the racemic amine with a chiral resolving agent, followed by fractional crystallization to separate the diastereomers. (S)-Mandelic acid is a commonly employed and effective resolving agent for this purpose.[1][4]

Detailed Experimental Protocol for Chiral Resolution with (S)-Mandelic Acid: [1][4]

-

Salt Formation: A solution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol in a suitable solvent, such as 2-butanol containing a small amount of water, is treated with (S)-mandelic acid.

-

Crystallization: The mixture is heated to obtain a clear solution and then gradually cooled to allow for the crystallization of the less soluble diastereomeric salt, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol·(S)-mandelic acid·H₂O.

-

Isolation of Diastereomeric Salt: The precipitated crystals are collected by filtration and washed with a cold solvent.

-

Recrystallization (Optional): To enhance the diastereomeric purity, the collected salt can be recrystallized from the same solvent system.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with an aqueous base (e.g., sodium hydroxide) to liberate the free (S)-amine.

-

Extraction and Final Product Isolation: The free amine is extracted into an organic solvent (e.g., 2-butanol or toluene). The organic layer is then washed, dried, and concentrated. The final product, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol, can be further purified by crystallization.

Data Presentation: Comparison of Synthetic and Resolution Methods

The following table summarizes the quantitative data for different methods of preparing enantiomerically enriched 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

| Method | Precursor | Reagent/Catalyst | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

| Enzymatic Reduction | 3-(methylamino)-1-(thiophen-2-yl)propan-1-one | Rhodotorula glutinis | - | >95% conversion | >99.5% | [3] |

| Enzymatic Reduction | 3-(methylamino)-1-(thiophen-2-yl)propan-1-one | Immobilized Saccharomyces cerevisiae | - | 100% conversion | >99.0% | [5] |

| Chiral Resolution | Racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol | (S)-Mandelic Acid | 2-Butanol/Water | High | >99.9% | [1][4] |

Role in Beta-Adrenergic Signaling

This compound serves as a key intermediate in the synthesis of β-blockers, which are antagonists of β-adrenergic receptors. These receptors are integral to the sympathetic nervous system's "fight-or-flight" response. The binding of a β-blocker to these receptors inhibits the downstream signaling cascade, leading to therapeutic effects such as reduced heart rate and blood pressure.

Caption: Beta-Adrenergic Signaling Pathway and its Inhibition.

Experimental Workflow: Chiral Purity Analysis

Ensuring the enantiomeric purity of this compound is crucial for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.

Caption: Workflow for Chiral Purity Analysis using HPLC.

Conclusion

This compound is an indispensable chiral intermediate in modern pharmaceutical synthesis. Its stereospecific properties are fundamental to the efficacy of several important drugs. A thorough understanding of its synthesis, resolution, and analytical characterization is vital for researchers and professionals in the field of drug development. The methodologies outlined in this guide provide a solid foundation for the efficient and high-purity production of this key chiral building block, ultimately contributing to the development of safer and more effective medicines.

References

An In-depth Technical Guide to (R)-3-(Methylamino)-1-(thiophen-2-YL)propan-1-OL in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral amino alcohol that serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features, particularly the thiophene ring and the (R)-configured amino alcohol moiety, make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, applications in drug discovery, and detailed experimental protocols. The document is intended for researchers, scientists, and professionals involved in drug development who are interested in the utilization of this versatile compound.

Chemical Properties and Synthesis

This compound, also known as (R)-Duloxetine Alcohol, is a white crystalline powder.[1] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 116539-57-2 | [1] |

| Molecular Formula | C₈H₁₃NOS | [1] |

| Molecular Weight | 171.26 g/mol | [2] |

| Appearance | White powder | [1] |

| Purity | ≥98% | [1] |

| Storage | Room temperature | [1] |

The synthesis of this compound can be achieved through several routes, primarily involving asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer with high enantiomeric excess. A common strategy involves the asymmetric reduction of a precursor ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.[3]

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a general representation based on known asymmetric transfer hydrogenation reactions of similar ketones.

-

Catalyst Preparation: A chiral ruthenium(II) catalyst, such as (S,S)-N-tosyl-1,2-diphenylethylenediamine-Ru(II), is prepared in situ or used as a pre-formed complex.

-

Reaction Setup: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (1 equivalent) is dissolved in a suitable solvent, such as a mixture of formic acid and triethylamine, which also serves as the hydrogen source.

-

Hydrogenation: The chiral Ru(II) catalyst (typically 0.1-1 mol%) is added to the solution. The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) for a period of 12-48 hours, or until completion as monitored by TLC or HPLC.

-

Work-up and Purification: The reaction mixture is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Chiral Resolution

An alternative approach is the resolution of racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. This method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Experimental Protocol: Resolution with (S)-Mandelic Acid

This protocol is based on the resolution of a similar compound.[4]

-

Salt Formation: Racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (1 equivalent) is dissolved in a suitable solvent, such as 2-butanol containing a small amount of water. (S)-Mandelic acid (1 equivalent) is added to the solution.

-

Crystallization: The mixture is heated to obtain a clear solution and then slowly cooled to room temperature to allow for the crystallization of the less soluble diastereomeric salt, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol·(S)-mandelic acid.

-

Isolation of Diastereomer: The crystals are collected by filtration, washed with a cold solvent, and dried. The enantiomeric excess of the salt can be determined by chiral HPLC.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to neutralize the mandelic acid and liberate the free amine. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield enantiomerically pure this compound.

Caption: Synthetic routes to this compound.

Applications in Medicinal Chemistry

This compound is a versatile chiral building block with significant applications in the development of therapeutics for the central nervous system (CNS) and cardiovascular diseases.[]

Intermediate in the Synthesis of Duloxetine

The most prominent application of this compound is as a key intermediate in the synthesis of Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[] The (R)-configuration of the starting material is crucial for obtaining the desired (S)-enantiomer of Duloxetine, which is the pharmacologically active isomer.

Scaffold for Adrenergic Receptor Modulators

The structural similarity of this compound to the β-adrenergic pharmacophore makes it an excellent starting point for the synthesis of β-blockers and other adrenergic receptor modulators.[] The chiral amino alcohol backbone can be further elaborated to design selective antagonists for β-adrenergic receptors, which are important targets for the treatment of hypertension, angina, and cardiac arrhythmias.[]

Precursor for Antiarrhythmic Agents

In cardiology, this compound serves as a precursor for the development of novel antiarrhythmic agents.[] By modifying its structure, medicinal chemists can synthesize compounds that modulate adrenergic signaling in the heart, thereby helping to stabilize cardiac rhythm.[]

Biological Activity and Pharmacological Profile

While this compound is primarily utilized as a synthetic intermediate, its inherent structural motifs suggest a potential for biological activity. However, there is a lack of publicly available, detailed pharmacological data for the compound itself. Its primary value lies in its role as a precursor to pharmacologically active molecules.

| Target | Assay Type | Species | IC₅₀ / Kᵢ (nM) | Reference |

| Serotonin Transporter (SERT) | Binding/Uptake Assay | Not Reported | Data Not Available | - |

| Norepinephrine Transporter (NET) | Binding/Uptake Assay | Not Reported | Data Not Available | - |

| β₁-Adrenergic Receptor | Binding Assay | Not Reported | Data Not Available | - |

| β₂-Adrenergic Receptor | Binding Assay | Not Reported | Data Not Available | - |

Note: The table above highlights the need for further pharmacological characterization of this intermediate to fully understand its potential intrinsic activity.

Caption: Hypothesized involvement in signaling pathways via its derivatives.

Experimental Protocols for Biological Evaluation

To assess the potential biological activity of this compound, standard in vitro assays targeting serotonin and norepinephrine transporters, as well as adrenergic receptors, can be employed.

Serotonin and Norepinephrine Transporter Binding Assays

Principle: These are competitive binding assays that measure the ability of the test compound to displace a specific radioligand from the serotonin transporter (SERT) or norepinephrine transporter (NET).

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing human SERT or NET.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET) and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Adrenergic Receptor Binding Assay

Principle: This assay is similar to the transporter binding assay but uses cell membranes expressing specific adrenergic receptor subtypes (e.g., β₁, β₂).

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the desired human adrenergic receptor subtype.

-

Assay Setup: In a 96-well plate, incubate the membranes with a specific radioligand (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors) and a range of concentrations of the test compound.

-

Incubation: Incubate to allow the binding to reach equilibrium.

-

Filtration and Quantification: Separate bound and free radioligand by filtration and quantify the bound radioactivity.

-

Data Analysis: Calculate the IC₅₀ and Kᵢ values to determine the binding affinity of the test compound for the specific adrenergic receptor subtype.

References

- 1. huarong01.lookchem.com [huarong01.lookchem.com]

- 2. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and its Enantiomeric Purity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral amino alcohol that serves as a critical intermediate in the synthesis of the selective serotonin and norepinephrine reuptake inhibitor (SNRI), Duloxetine.[1] The stereochemistry of this intermediate is paramount, as the pharmacological activity of Duloxetine resides primarily in the (S)-enantiomer, which is synthesized from the (R)-enantiomer of the amino alcohol precursor. Consequently, the efficient synthesis of the (R)-enantiomer and the accurate determination of its enantiomeric purity are of significant interest in pharmaceutical development. This technical guide provides a comprehensive overview of the synthesis of this compound and detailed methodologies for the analysis of its enantiomeric purity.

Chemical Properties and Significance

This compound is a chiral compound featuring a thiophene ring, a secondary amine, and a hydroxyl group. Its structure is integral to its role as a precursor to Duloxetine. The (R)-configuration of the hydroxyl-bearing stereocenter is crucial for the subsequent stereospecific synthesis of the final active pharmaceutical ingredient.

| Property | Value |

| Molecular Formula | C₈H₁₃NOS |

| Molecular Weight | 171.26 g/mol |

| IUPAC Name | (1R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol |

| Appearance | White to light yellow or light orange powder/crystal |

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or classical resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer with high enantiomeric excess. A common approach involves the asymmetric reduction of the precursor ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.

The precursor ketone is typically synthesized via a Mannich reaction, which is a three-component condensation of an active hydrogen compound (2-acetylthiophene), an aldehyde (formaldehyde), and a primary or secondary amine (methylamine).[2][3]

Experimental Protocol: Mannich Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-acetylthiophene (1.0 eq), methylamine hydrochloride (1.3 eq), and paraformaldehyde (0.44 eq).

-

Solvent and Catalyst: Add 95% ethanol to the flask, followed by a catalytic amount of concentrated hydrochloric acid.

-

Reaction Conditions: Reflux the mixture on a steam bath for approximately 2 hours. The reaction mixture, initially two layers, should become a homogeneous yellowish solution as the paraformaldehyde dissolves.

-

Work-up: After the reaction is complete, filter the hot solution if necessary. Cool the solution and dilute it with acetone. The hydrochloride salt of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one will precipitate.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold acetone. The product can be further purified by recrystallization from hot 95% ethanol followed by the addition of acetone.

The asymmetric reduction of the synthesized ketone to the desired (R)-alcohol can be effectively carried out using a chiral catalyst, such as an oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata or CBS catalyst) with a borane source.[4][5][6]

Experimental Protocol: Asymmetric Reduction

-

Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the (R)-2-Methyl-CBS-oxazaborolidine catalyst in a suitable anhydrous solvent like tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the catalyst solution to 0°C and slowly add a solution of borane-dimethyl sulfide complex (BMS) or another suitable borane source.

-

Substrate Addition: Slowly add a solution of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one in anhydrous THF to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at 0°C. Remove the solvent under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Classical Resolution of Racemic 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

An alternative to asymmetric synthesis is the resolution of the racemic amino alcohol. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and liberation of the desired enantiomer. (S)-Mandelic acid has been shown to be an effective resolving agent for this purpose.[7][8]

Experimental Protocol: Resolution with (S)-Mandelic Acid

-

Salt Formation: Dissolve racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol in a suitable solvent such as 2-butanol containing a small amount of water. Add a solution of (S)-mandelic acid (approximately 0.5 equivalents) in the same solvent system.

-

Crystallization: Stir the solution at room temperature to induce crystallization of the diastereomeric salt. The less soluble salt, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol · (S)-mandelic acid, will preferentially precipitate.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash with a cold solvent. The diastereomeric purity can be enhanced by recrystallization.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with an aqueous base (e.g., sodium hydroxide) to a pH of approximately 10-11.

-

Extraction and Isolation: Extract the liberated (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol with an organic solvent such as ethyl acetate. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched alcohol. To obtain the (R)-enantiomer, the mother liquor from the initial crystallization can be treated to recover the (R)-enriched amine, which can then be resolved using (R)-mandelic acid.

Determination of Enantiomeric Purity

The accurate determination of the enantiomeric purity of this compound is critical. The two most common and powerful techniques for this are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral solvating agent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct method for separating and quantifying enantiomers. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chiral Column: A polysaccharide-based chiral column, such as a Daicel CHIRALCEL OD-H (or similar), is often effective for the separation of amino alcohols.

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape and resolution.

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.

-

Detection: UV detection at a wavelength where the thiophene chromophore absorbs, typically around 230-254 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

NMR Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomeric complexes through the addition of a chiral solvating agent (CSA). These diastereomeric complexes will have slightly different chemical shifts for some of their protons, allowing for their distinct integration and the calculation of the enantiomeric excess.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the diastereomeric signals.

-

Chiral Solvating Agent (CSA): A suitable chiral solvating agent for amino alcohols is (R)- or (S)-mandelic acid.

-

Sample Preparation: In an NMR tube, dissolve an accurately weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃ or CD₃OD). Add an equimolar amount of the chiral solvating agent (e.g., (S)-mandelic acid).

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Data Analysis: Identify a well-resolved proton signal that is split into two distinct signals corresponding to the two diastereomeric complexes. The protons closest to the chiral centers are most likely to show the largest chemical shift difference (Δδ). Integrate the areas of these two signals. The enantiomeric excess (% ee) is calculated from the integrals of the two diastereomeric signals using the formula: % ee = [|Integral(major) - Integral(minor)| / (Integral(major) + Integral(minor))] x 100.

Quantitative Data Summary

The choice of synthetic method can significantly impact the yield and enantiomeric purity of the final product. The following table summarizes typical quantitative data for the synthesis and resolution of this compound.

| Method | Key Reagents/Catalyst | Typical Yield | Typical Enantiomeric Excess (% ee) |

| Asymmetric Synthesis | |||

| Asymmetric Reduction | (R)-CBS Catalyst, Borane | Good | >95% |

| Enzymatic Reduction | Saccharomyces cerevisiae | High | >99%[9] |

| Classical Resolution | |||

| Diastereomeric Salt Crystallization | (S)-Mandelic Acid | ~40-50% (for one enantiomer) | >99% after recrystallization[7] |

Conclusion

The synthesis and enantiomeric purity of this compound are critical aspects of the production of the antidepressant Duloxetine. Both asymmetric synthesis, particularly through enzymatic or catalyst-driven asymmetric reduction, and classical resolution with chiral acids like mandelic acid are viable routes to obtain this key intermediate in high enantiomeric purity. The choice of method will often depend on factors such as scalability, cost of reagents, and desired throughput. The analytical methods of chiral HPLC and NMR spectroscopy provide robust and reliable means to accurately determine the enantiomeric excess, ensuring the quality and efficacy of the final pharmaceutical product. This guide has provided detailed protocols and a summary of the key considerations for researchers and professionals working with this important chiral building block.

References

- 1. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. insuf.org [insuf.org]

- 5. insuf.org [insuf.org]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral β-amino alcohol that serves as a pivotal intermediate in the synthesis of various pharmacologically active compounds, most notably Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI).[1] The inherent structural features of this compound, including the thiophene ring, the secondary amine, and the chiral hydroxyl group, make it a valuable scaffold for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of this compound, its related compounds, and analogs, with a focus on their synthesis, biological activity as monoamine reuptake inhibitors, and the associated structure-activity relationships. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of key pathways and workflows to support further research and development in this area.

Introduction: The Thiophene Propanolamine Scaffold

The 3-amino-1-aryl-1-propanol scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous clinically significant drugs. The incorporation of a thiophene ring, as seen in this compound, offers unique physicochemical properties, including increased lipophilicity and metabolic stability, which can enhance blood-brain barrier penetration.[2] Compounds based on this scaffold primarily exert their effects by inhibiting the reuptake of monoamine neurotransmitters such as norepinephrine (NE) and serotonin (5-HT), leading to their increased availability in the synaptic cleft.[3] This mechanism of action is central to the therapeutic effects of many antidepressants and anxiolytics.[3]

This compound is a key chiral building block for the synthesis of Duloxetine, a widely prescribed antidepressant.[1] The specific (R)-configuration is crucial for the desired stereoselective binding to monoamine transporters.[2] This guide will delve into the synthetic routes to access this core structure and its analogs, their biological evaluation as norepinephrine and serotonin reuptake inhibitors, and the downstream signaling consequences of their action.

Synthesis of this compound and Analogues

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The most common methods involve the formation of the β-amino alcohol moiety, often followed by stereoselective resolution or asymmetric synthesis to obtain the desired enantiomer.

General Synthetic Strategies

A prevalent method for the synthesis of the racemic core structure involves a Mannich reaction with 2-acetylthiophene, formaldehyde, and dimethylamine hydrochloride to form 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one. This intermediate is then reduced to the corresponding racemic alcohol, (±)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol. Subsequent demethylation can yield the secondary amine.[4]

For the enantiomerically pure synthesis, two main strategies are employed:

-

Chiral Resolution: The racemic alcohol can be resolved using a chiral acid, such as (S)-(+)-mandelic acid, to selectively crystallize the desired diastereomeric salt. Subsequent liberation of the free base yields the enantiomerically pure (R)- or (S)-amino alcohol.[4]

-

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to directly produce the desired enantiomer. Asymmetric reduction of the precursor ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, using chiral reducing agents is a common strategy.[5]

Experimental Protocol: Synthesis of Racemic 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

This protocol outlines a general procedure for the synthesis of the racemic parent compound.

Step 1: Mannich Reaction to form 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

-

To a suitable reaction vessel, add 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde in a solvent such as ethanol.

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid).

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with a cold solvent (e.g., ethanol or diethyl ether) to yield 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.

Step 2: Reduction to (±)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol

-

Dissolve the 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride in a suitable solvent (e.g., methanol or ethanol).

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride, in portions.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic alcohol.

Step 3: Demethylation to (±)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

-

Dissolve the (±)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol in a suitable solvent (e.g., dichloromethane).

-

Add a demethylating agent, such as 1-chloroethyl chloroformate, at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Add methanol and heat to reflux to hydrolyze the intermediate carbamate.

-

Cool the reaction and purify the product by column chromatography to yield racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

Synthesis of Analogues

Analogues of the core structure can be synthesized by modifying the starting materials or by further derivatization of the final product.

-

N-Substituted Analogues: The secondary amine can be alkylated or acylated to introduce a variety of substituents.

-

Aryl-Modified Analogues: The thiophene ring can be replaced with other aromatic or heteroaromatic systems by starting with the corresponding acetyl-aryl compound in the initial Mannich reaction.

-

Aryloxy Analogues (e.g., Duloxetine): The hydroxyl group of the propanolamine can be arylated via a nucleophilic aromatic substitution reaction. For example, reacting (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol with 1-fluoronaphthalene in the presence of a strong base yields Duloxetine.

Biological Activity and Structure-Activity Relationships (SAR)